JWH-180-d7
Description
Properties
CAS No. |
1794754-12-3 |
|---|---|
Molecular Formula |
C25H25NO |
Molecular Weight |
362.524 |
IUPAC Name |
[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)indol-3-yl]-(4-propylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i2D3,4D2,16D2 |
InChI Key |
BMOMWXXAVVSIRU-MXQPGJEKSA-N |
SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC |
Synonyms |
(1-Propyl-1H-(indol-3-yl)(4-propyl-1-naphthalenyl)methanone-d7; JWH 180-d7; |
Origin of Product |
United States |
Advanced Synthetic Strategies and Isotopic Labeling Methodologies for Jwh 180 D7
Site-Specific Deuterium (B1214612) Incorporation Techniques for Indole-3-carboxamide Scaffolds
The indole (B1671886) core is a common feature in many synthetic cannabinoids. While JWH-180 itself is a naphthoylindole, the principles of deuterating heterocyclic scaffolds are broadly applicable. Site-specific deuteration of these structures is often achieved through hydrogen-isotope exchange (HIE) reactions.
The introduction of deuterium into heterocyclic compounds can be accomplished through various chemical reactions, with the choice of reagent and catalyst being paramount for achieving regioselectivity and high isotopic incorporation.
Transition-Metal Catalysis : This is a powerful method for targeted C-H bond activation and subsequent deuteration. Palladium (Pd) and Iridium (Ir) catalysts are frequently employed. For instance, palladium-on-carbon (Pd/C) can catalyze H-D exchange in the presence of deuterium oxide (D₂O) at elevated temperatures (110–180 °C). researchgate.net Similarly, iridium complexes like [(COD)Ir(IMes)(PPh₃)]PF₆ have been shown to effectively direct deuteration to specific positions on the indole ring, such as the C2 position, when a directing group is present. acs.org Palladium(II) acetate (B1210297), in conjunction with deuterated acetic acid (CD₃CO₂D), can also achieve programmable, directing-group-free deuteration of indoles at the C2 and/or C3 positions. chemrxiv.orgacs.org
Acid-Catalyzed Exchange : Deuterated acids are effective reagents for H-D exchange on electron-rich aromatic rings like indoles. Reagents such as deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) or deuterated acetic acid (CD₃CO₂D) can facilitate deuterium incorporation. nih.govresearchgate.net The reaction conditions, particularly temperature, can be tuned to control the position of the label. For example, treatment with CD₃CO₂D at 80°C can lead to selective C3-deuteration. acs.org
Deuterium Source Selection : The most common and cost-effective deuterium source is deuterium oxide (D₂O). researchgate.netresearchgate.net Other sources include deuterated solvents like acetone-d6, deuterated acids, and deuterium gas (D₂). acs.orgchemrxiv.orgrsc.org For the synthesis of JWH-180-d7, where the label is on the naphthalene (B1677914) ring, a deuterated naphthalene precursor is required.
Table 1: Common Catalysts and Reagents for Indole Deuteration
| Catalyst/Reagent System | Deuterium Source | Target Position(s) | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | D₂O | Various | researchgate.net |
| Iridium Complexes | D₂ gas | C2 (with directing group) | acs.org |
| Palladium(II) Acetate | CD₃CO₂D | C2 and/or C3 | chemrxiv.orgacs.org |
| Sulfuric Acid (deuterated) | CD₃OD/D₂O | Multiple indole positions | nih.govresearchgate.net |
Maximizing the efficiency of deuterium incorporation while maintaining regioselectivity requires careful optimization of several reaction parameters.
Temperature : The reaction temperature significantly influences the rate and extent of deuteration. For Pd/C-catalyzed reactions in D₂O, temperatures between 110-180°C are typical. researchgate.net In flow chemistry systems using Raney nickel, temperature sensitivity allows for fine-tuning of the labeling process. chemrxiv.org
Catalyst and Ligand : The choice of metal catalyst and its associated ligands is crucial. For instance, in iridium-catalyzed HIE, different ligands can alter the catalyst's activity and selectivity. acs.org In some base-catalyzed reactions, the addition of a crown ether (e.g., 18-crown-6) can enhance the efficiency of H/D exchange. osti.gov
Reaction Time : The duration of the reaction directly impacts the level of deuterium incorporation. Complete deuteration can take anywhere from minutes in a continuous flow setup to 24 hours or more in batch reactions. researchgate.netchemrxiv.org
Solvent and Base/Acid Concentration : The reaction medium plays a critical role. The concentration of the deuterated acid or the strength of the base in base-catalyzed exchanges can determine the position and efficiency of labeling. nih.govosti.gov
Elaboration of Deuteration Reactions and Reagent Selection
Multi-Step Organic Synthesis of Deuterated Precursors for this compound
The synthesis of this compound typically follows the established route for JWH-018, which involves two main steps: Friedel-Crafts acylation and N-alkylation. unodc.orgnih.gov To produce the d7-labeled final product, a deuterated precursor must be used. In the case of this compound, the label is located on the naphthalene ring, meaning a deuterated naphthoyl chloride (naphthalene-d7-1-carbonyl chloride) is the key starting material.
The synthesis can be summarized as:
Preparation of Naphthalene-d7 : A commercially available naphthalene-d8 (B43038) can be subjected to a regioselective H/D exchange or a specific bromination followed by reduction to introduce a single proton, yielding naphthalene-d7. More commonly, a multi-step synthesis starting from smaller deuterated building blocks might be employed to build the d7-naphthalene ring with a specific functional group for subsequent conversion.
Acylation to form 1-Naphthoyl-d7-Chloride : The resulting naphthalene-d7 is then converted to the corresponding acyl chloride. This can be achieved through Friedel-Crafts acylation with oxalyl chloride or a similar reagent.
Friedel-Crafts Acylation of Indole : The deuterated 1-naphthoyl-d7-chloride is reacted with indole, typically activated as its Grignard reagent (indol-1-ylmagnesium bromide), to form (1H-indol-3-yl)(naphthalen-d7-1-yl)methanone. nih.gov
N-Alkylation : The final step is the alkylation of the indole nitrogen with an n-pentyl group using a reagent like 1-bromopentane (B41390) or pentyl iodide in the presence of a base such as potassium hydroxide (B78521) to yield this compound. nih.govojp.gov
This synthetic approach ensures that the seven deuterium atoms are located exclusively on the naphthalene moiety of the molecule.
Rigorous Characterization of this compound for Isotopic Purity and Molecular Integrity
After synthesis, the final compound must be rigorously analyzed to confirm its chemical structure, determine the percentage of deuterium incorporation (isotopic enrichment), and verify the location of the deuterium labels.
High-resolution mass spectrometry (HRMS) is an indispensable tool for characterizing isotopically labeled compounds. unodc.org
Accurate Mass Measurement : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected molecular weight will be approximately 7 Daltons higher than that of the unlabeled JWH-180 (C₂₅H₂₅NO, MW: 355.5 g/mol ). HRMS can confirm this mass increase with high precision, verifying the incorporation of seven deuterium atoms. nih.gov
Isotopic Purity : By analyzing the isotopic cluster of the molecular ion, the percentage of deuterium incorporation can be quantified. A pure sample of this compound will show a dominant peak at [M+7]+, while the intensity of peaks corresponding to molecules with fewer than seven deuterium atoms ([M+6]+, [M+5]+, etc.) indicates the level of isotopic purity.
Fragmentation Analysis : The fragmentation pattern of this compound under electron ionization (EI-MS) can further confirm the location of the label. A study of deuterium-labeled JWH-018 analogs showed that the major fragment ions' masses shift depending on which part of the molecule is labeled. ojp.gov For this compound, fragments containing the naphthalene ring will show a mass shift of +7, while fragments containing only the indole and pentyl groups will have the same mass as in unlabeled JWH-180. This confirms that the deuterium is on the naphthoyl group. ojp.govnih.gov
Table 2: Key Mass Spectrometry Data for JWH-180 vs. This compound
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key Fragment Ion (Naphthoyl Cation) | Reference |
|---|---|---|---|---|
| JWH-180 | C₂₅H₂₅NO | 355.1936 | m/z 155.0548 | nih.govcaymanchem.com |
While mass spectrometry confirms that the correct number of deuterium atoms has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine their precise location on the molecular scaffold. core.ac.uk
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the seven protons on the naphthalene ring will be absent or significantly diminished. The disappearance of these specific aromatic proton signals, while the signals for the indole and pentyl chain protons remain, provides strong evidence for the location of the deuterium labels.
²H NMR (Deuterium NMR) : A ²H NMR experiment can be performed to directly observe the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms on the naphthalene ring, providing definitive proof of their location.
¹³C NMR (Carbon NMR) : In the ¹³C NMR spectrum, the signals for carbon atoms directly bonded to deuterium (C-D) will appear as multiplets (due to C-D coupling) and will often have a lower intensity compared to carbons bonded to hydrogen (C-H). This provides complementary information to confirm the sites of deuteration.
Through the combined application of these advanced synthetic and analytical techniques, this compound can be produced and validated with a high degree of confidence in its structural integrity and isotopic purity, rendering it a reliable tool for analytical and forensic applications.
High-Resolution Mass Spectrometry for Isotopic Enrichment Verification
Physicochemical Considerations for the Storage and Stability of this compound as a Reference Material
The integrity and accuracy of analytical results are fundamentally reliant on the quality and stability of the reference materials used. For this compound, a deuterated analog of the synthetic cannabinoid JWH-180, understanding its physicochemical properties is crucial for its proper handling, storage, and use as an internal standard in quantitative analyses. This section details the essential considerations for maintaining the stability of this compound as a reference material.
The stability of reference materials is a critical factor that can influence the outcome of analytical testing. For deuterated standards like this compound, which are often used in mass spectrometry-based methods, maintaining chemical and isotopic purity is paramount. caymanchem.com A related deuterated compound, JWH-018-d9, is noted to be stable for at least 73 months when stored at -20°C. caymanchem.com While specific long-term stability data for this compound is not as readily available, the storage conditions for structurally similar deuterated analogs provide valuable guidance.
Proper storage conditions are essential to prevent degradation. For short-term storage, spanning one to two weeks, a temperature of -4°C is recommended. 39.100.107 However, for long-term preservation of the material's integrity, storage at -20°C for a period of one to two years is advised. 39.100.107 Some suppliers also recommend storage in a refrigerator at 2-8°C, though the duration for which stability is maintained under these conditions is not always specified. pharmaffiliates.com Shipping is often conducted at ambient temperatures, which is generally acceptable for the short transit times, but the material should be transferred to appropriate cold storage upon receipt. caymanchem.compharmaffiliates.com
Studies on the non-deuterated parent compound, JWH-018, offer insights into potential stability issues. For instance, the post-preparative stability of JWH-018 in an auto-sampler at room temperature for 72 hours showed significant degradation, ranging from 30% to 45%. nih.gov This highlights the susceptibility of the molecular structure to degradation under certain conditions and underscores the importance of controlled storage. While deuteration can sometimes alter reaction kinetics, the fundamental degradation pathways are likely to be similar. The use of deuterated internal standards like this compound is intended to control for variations during the analytical process, including extraction efficiency, but this relies on the standard itself being stable.
The physical and chemical properties of this compound are summarized in the table below. This information is critical for its use as a reference material, particularly when preparing stock solutions and working standards.
| Property | Data |
| Molecular Formula | C25H18D7NO |
| Molecular Weight | 362.52 |
| Appearance | No Data Available |
| Melting Point | No Data Available |
| Boiling Point | No Data Available |
| Solubility | No Data Available |
| CAS Number | 1794754-12-3 |
| Data sourced from available supplier information. biomall.in |
Sophisticated Analytical Methodologies Leveraging Jwh 180 D7 As an Internal Standard
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development
UHPLC-MS/MS is widely employed for the qualitative and quantitative analysis of synthetic cannabinoids and their metabolites in complex matrices like urine, blood, serum, and hair. uoa.gr The technique combines the enhanced chromatographic separation capabilities of UHPLC with the highly selective and sensitive detection provided by tandem mass spectrometry. uoa.grnih.govfrontiersin.org Method development involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve adequate resolution, sensitivity, and accuracy for the target analytes and the internal standard. frontiersin.org The use of an internal standard like JWH-180-d7, which is chemically similar to the analyte (JWH-180) but distinguishable by mass due to deuterium (B1214612) substitution, is critical for accurate quantification by compensating for variations introduced throughout the analytical process. uoa.gr
Chromatographic Separations for JWH-180 and its Metabolites utilizing UHPLC
Effective chromatographic separation is essential in the analysis of synthetic cannabinoids and their metabolites, particularly due to the presence of numerous isomers that may have similar mass spectrometric properties. frontiersin.org UHPLC systems, utilizing columns packed with smaller particles (typically < 2 µm), operate at higher pressures and offer improved resolution, speed, and sensitivity compared to conventional HPLC. nih.gov
The selection of the stationary phase and column architecture is paramount for achieving optimal separation of JWH-180 and its potentially numerous metabolites from each other and from matrix components. Various stationary phases have been successfully employed for synthetic cannabinoid analysis. For instance, C18 columns, such as the Waters Acquity UPLC HSS T3 (1.8 μm particle size) or Agilent ZORBAX Extend-C18 (1.8 μm), are commonly used due to their reversed-phase properties which are suitable for the relatively nonpolar nature of many synthetic cannabinoids and their hydroxylated metabolites. Biphenyl columns, like the Raptor Biphenyl, have also demonstrated effectiveness, offering unique selectivity that can be advantageous for resolving isomeric compounds. frontiersin.org The small particle size inherent to UHPLC columns contributes to sharper peaks and improved resolution in shorter analysis times. nih.gov
Optimizing the mobile phase composition and gradient is crucial for achieving adequate separation and ionization efficiency in complex biological matrices. Typical mobile phases for synthetic cannabinoid analysis by reversed-phase UHPLC consist of a mixture of water and organic solvents, such as acetonitrile (B52724) or methanol (B129727). caymanchem.com The addition of acidic modifiers, such as formic acid or acetic acid, is common to improve peak shape and enhance ionization in positive mode ESI. caymanchem.com Ammonium acetate (B1210297) can also be included in the mobile phase.
Gradient elution is typically employed, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase concentration to elute compounds with varying polarities. caymanchem.com The specific gradient profile (initial and final organic solvent percentages, gradient time, and flow rate) is optimized based on the chromatographic properties of JWH-180, its metabolites, and the internal standard this compound, as well as the nature of the sample matrix. For example, a method for detecting cannabinoids in wastewater used a gradient starting at 20% methanol, increasing to 90% in 6 minutes, and then to 98% in another 2 minutes. caymanchem.com Another method for synthetic cannabinoids and metabolites in hair used an acetonitrile-ammonium acetate gradient over an 8-minute run time. The column temperature is also an important parameter that can be adjusted to influence retention and selectivity; temperatures around 25-40°C are frequently reported. caymanchem.com
Selection of Advanced Stationary Phases and Column Architectures
Targeted Tandem Mass Spectrometry (MS/MS) for this compound Quantification
Tandem mass spectrometry, particularly operating in Multiple Reaction Monitoring (MRM) mode, provides the necessary selectivity and sensitivity for the quantification of this compound and its corresponding analyte JWH-180 in complex matrices. uoa.grfrontiersin.orgunife.it MRM involves monitoring specific precursor ion to product ion transitions that are unique to the target compound and the internal standard.
Electrospray ionization (ESI) is a widely used ionization technique for synthetic cannabinoids and their metabolites in LC-MS/MS, typically operated in positive ion mode due to the basic nature of these compounds. caymanchem.comfrontiersin.org ESI parameters, such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, curtain gases), are optimized to maximize the generation of protonated molecules ([M+H]+) for both JWH-180 and this compound. For instance, reported ESI source settings include ion spray voltages around 2500-5500 V and source temperatures between 500-600°C. Gas flows are adjusted to efficiently desolvate and transport ions into the mass spectrometer.
Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used, sometimes in conjunction with ESI, particularly for less polar or more volatile compounds. While ESI is generally preferred for the range of synthetic cannabinoids and their often more polar metabolites, APCI might offer advantages depending on the specific properties of JWH-180 and its metabolites. Optimization of APCI parameters, such as corona discharge current and vaporizer temperature, would be necessary if this source is utilized.
The selection and optimization of MRM transitions are critical for the specific and sensitive quantification of this compound. This process typically involves infusing a standard solution of this compound into the mass spectrometer and identifying the most abundant precursor ion (usually the protonated molecule [M+H]+). The precursor ion is then fragmented in the collision cell, and the most characteristic and abundant product ions are identified. For this compound, the deuterium labeling will result in a shift in the mass-to-charge ratio (m/z) of the precursor and product ions compared to the non-labeled JWH-180. For example, JWH-073-d7, a deuterated analog of JWH-073, has a reported precursor ion of m/z 335.3, with product ions at m/z 207.2. unife.it Similarly, JWH-018-d9 has a reported precursor ion of m/z 340, fragmenting to m/z 224.
At least two MRM transitions are typically selected for each compound: a quantifier transition for accurate measurement and a qualifier transition for confirmation of identity based on the ion ratio between the two transitions. frontiersin.org Collision energy and declustering potential parameters for each transition are optimized to maximize the signal intensity of the product ions. The use of scheduled MRM, where the instrument only monitors specific transitions within defined retention time windows, can further enhance the number of analytes that can be monitored in a single run while maintaining sensitivity and reducing potential interferences.
The quantification of JWH-180 in a sample would then be performed by comparing the peak area or height of a selected MRM transition for JWH-180 to the peak area or height of a corresponding MRM transition for the internal standard this compound at a known concentration. uoa.gr This internal standard approach helps to correct for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and reproducible quantitative results.
Exploration of Collision-Induced Dissociation (CID) Fragmentation Pathways of this compound
Collision-Induced Dissociation (CID) is a fundamental technique in tandem mass spectrometry (MS/MS) used to fragment ions in the gas phase. By studying the fragmentation pathways of this compound under CID, researchers can identify characteristic product ions that are used for selective and sensitive detection in quantitative analysis, often in techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). While specific detailed fragmentation pathways for this compound are not extensively detailed in the provided search results, studies on related synthetic cannabinoids like JWH-018 provide insight into typical fragmentation behaviors of this class of compounds. For instance, electron ionization mass spectra of JWH-018 and its analogs show major fragments resulting from cleavage of groups attached to the central indole (B1671886) nucleus. researchgate.net Fragment ions can arise from the loss of neutral molecules or the formation of characteristic cations. researchgate.net Deuterium labeling in this compound would cause a corresponding mass shift in the fragment ions containing the labeled positions, aiding in their identification and differentiation from potential matrix interferences. Studies on other deuterated internal standards, such as JWH-073-d7, show specific fragment ions monitored in LC-MS/MS methods, indicating that similar analyses are performed for this compound to determine suitable transitions for quantitative analysis. nih.gov
Strategies for Mitigating Matrix Effects in Quantitative Analysis using this compound
Matrix effects, such as ion suppression or enhancement, are a significant challenge in quantitative mass spectrometry, particularly when analyzing complex biological matrices like urine or serum. nih.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and/or the internal standard, leading to inaccurate quantification. nih.gov The use of an isotopically labeled internal standard like this compound is a primary strategy for mitigating matrix effects. Since this compound and the analyte (JWH-180 or its metabolites) have very similar chemical and physical properties, they are expected to experience similar matrix effects. By measuring the ratio of the analyte to the internal standard, the matrix effect is largely compensated for, as both signals are affected proportionally. nih.gov
However, complete compensation is not always achieved, especially if the co-eluting matrix components affect the ionization of the analyte and internal standard differently. Therefore, additional strategies are often employed in conjunction with using an internal standard. These include optimizing sample preparation techniques (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering substances, optimizing chromatographic separation to minimize co-elution of matrix components with the analytes and internal standard, and using appropriate mass spectrometric ionization techniques and parameters. nih.govnih.govresearchgate.net Assessing matrix effects is a crucial part of method validation in quantitative bioanalysis by LC-MS/MS. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications for Volatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and detection of volatile and semi-volatile compounds. nih.govuark.eduscience.gov GC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity. This compound, being a relatively non-polar molecule, is amenable to GC analysis. GC-MS/MS is particularly useful for the analysis of synthetic cannabinoids and their metabolites, which can be found in various matrices, including biological fluids and seized materials. nih.govuark.edunih.gov While LC-MS/MS is often preferred for less volatile or thermally labile compounds, GC-MS can be a powerful complementary approach, especially after suitable sample extraction and potentially derivatization. nih.gov
Chemical Derivatization Techniques for Enhancing GC Volatility of Related Compounds
Chemical derivatization is often necessary for GC-MS analysis of compounds that are not sufficiently volatile or thermally stable, or that contain functional groups that can interact with the GC column. jfda-online.comresearchgate.net Derivatization modifies the chemical structure of the analyte to improve its chromatographic behavior, such as increasing volatility, improving thermal stability, or reducing adsorption to the stationary phase. jfda-online.comresearchgate.net While JWH-180 itself may be sufficiently volatile for GC, some of its more polar metabolites, such as hydroxylated or carboxylated derivatives, may require derivatization to enhance their volatility and improve peak shape and sensitivity in GC-MS. nih.gov Common derivatization techniques for GC-MS include silylation, acylation, and alkylation, which target functional groups like hydroxyl, amine, and carboxyl groups. jfda-online.com For example, fluorinated anhydrides are used to convert alcohols, phenols, and amines to fluoroacyl derivatives, increasing volatility and improving detectability. jfda-online.com The choice of derivatization reagent and procedure depends on the specific functional groups present in the analyte and the requirements of the GC-MS method. researchgate.net
Fragmentation Patterns of this compound under Electron Ionization (EI) and Chemical Ionization (CI)
Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS that produces significant fragmentation of the analyte molecule, yielding characteristic fragment ions that are valuable for identification and structural elucidation. dokumen.pub Chemical Ionization (CI), on the other hand, is a softer ionization technique that typically produces a prominent protonated molecule or adduct ions with less fragmentation, which can be useful for determining the molecular weight. dokumen.pub
For this compound, under EI, fragmentation patterns would be expected to be similar to those of non-labeled JWH-180, but with mass shifts corresponding to the seven deuterium atoms in the fragments containing the labeled positions. Studies on related synthetic cannabinoids like JWH-018 show characteristic fragment ions resulting from the cleavage of the naphthoyl and/or pentyl groups from the indole core. researchgate.net The EI mass spectrum of JWH-018 shows a characteristic [M-17]+ fragment ion. researchgate.net Deuterium labeling in this compound would help in elucidating the fragmentation pathways by observing which fragments retain the deuterium atoms.
Under CI, this compound would likely produce a protonated molecule ([M+H]+) or adduct ions, depending on the reagent gas used. This provides a more accurate determination of the molecular weight, which is particularly useful for confirming the presence of the intact labeled internal standard. While specific EI and CI fragmentation patterns for this compound are not provided in the search results, the general principles of EI and CI fragmentation for synthetic cannabinoids and the use of deuterated analogs to aid in fragmentation studies are well-documented. researchgate.netojp.gov
Selected Ion Monitoring (SIM) and Data-Dependent Acquisition Modes in GC-MS
Selected Ion Monitoring (SIM) and Data-Dependent Acquisition (DDA) are two common data acquisition modes used in GC-MS and GC-MS/MS.
In SIM mode, the mass spectrometer is set to monitor only specific m/z values that correspond to the characteristic ions of the target analytes and the internal standard (this compound). science.govkcl.ac.uk This targeted approach significantly increases the sensitivity and selectivity of the method by reducing the noise from other ions. SIM is widely used for quantitative analysis when the characteristic ions of the analytes and internal standards are known. science.gov For this compound, specific ions resulting from its fragmentation under EI or its protonated molecule/adduct ions under CI would be monitored in SIM mode for quantification.
Rigorous Method Validation Frameworks in Chemical Research
Rigorous method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose. When employing this compound as an internal standard, validation parameters such as linearity, range, calibration, precision, accuracy, robustness, limits of detection (LOD), limits of quantification (LOQ), and stability are thoroughly evaluated. This ensures the reliability and accuracy of the quantitative results obtained for JWH-180 and its analogs.
Assessment of Analytical Linearity, Range, and Calibration Curve Construction
Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. In methods utilizing this compound, linearity is typically assessed by preparing a series of calibrator samples with varying concentrations of the target analyte (e.g., JWH-180) and a constant concentration of this compound. lcms.czunit.no The ratio of the analyte peak area to the internal standard peak area is plotted against the corresponding analyte concentration to construct a calibration curve. unit.no A linear regression analysis is performed, and the correlation coefficient (R²) is evaluated to demonstrate linearity. oup.comunit.no A correlation coefficient typically greater than 0.99 is considered acceptable for demonstrating good linearity. unit.no The linear range is the concentration interval over which the method provides results directly proportional to the analyte concentration. researchgate.net
Evaluation of Precision, Accuracy, and Robustness of Methods Employing this compound
Precision refers to the agreement among independent test results obtained under stipulated conditions. Accuracy refers to the closeness of agreement between a test result and the accepted reference value. Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
When this compound is used, precision and accuracy are assessed by analyzing quality control (QC) samples fortified with known concentrations of the analyte at different levels within the linear range. lcms.czojp.gov Intra-day (repeatability) and inter-day (intermediate precision) precision are determined by analyzing replicate QC samples within the same day and over several different days, respectively. nih.gov Accuracy is evaluated by comparing the measured concentrations in QC samples to their known spiked concentrations, often expressed as a percentage of the true value or as bias. nih.govscielo.org.za Acceptable criteria for precision and accuracy in forensic and toxicological analyses are commonly within ±15% (relative standard deviation for precision and relative error or bias for accuracy), although this can vary depending on the analyte concentration and regulatory guidelines. nih.govscielo.org.za
Determination of Limits of Detection (LOD) and Quantification (LOQ) for JWH-180 and Analogs
The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably detected, though not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. ojp.gov These limits are critical for determining the sensitivity of the method.
LOD and LOQ for JWH-180 and its analogs in methods using this compound are typically determined by analyzing a series of samples with decreasing analyte concentrations. ojp.govscielo.org.za The LOD is often estimated based on a signal-to-noise ratio (S/N) of 3:1, while the LOQ is commonly determined at a concentration that yields a S/N of 10:1 and meets the acceptance criteria for accuracy and precision. nih.gov Reported LOD and LOQ values for synthetic cannabinoids and their metabolites in biological matrices using LC-MS/MS methods with deuterated internal standards can vary depending on the specific analyte, matrix, and method sensitivity, but are often in the low nanogram per milliliter range. nih.govscielo.org.za
Stability Assessment of this compound in Reference Solutions and Simulated Matrices
Assessing the stability of this compound in reference solutions and relevant matrices is essential to ensure the integrity of the internal standard throughout the analytical process and sample storage. guidetopharmacology.orgnih.gov Stability studies typically evaluate the compound's susceptibility to degradation under various conditions, including storage temperature (e.g., room temperature, refrigerated, frozen), light exposure, and freeze-thaw cycles. researchgate.netnih.gov
For this compound, stability would be assessed in stock solutions, working solutions, and spiked matrix samples (e.g., serum, urine, wastewater) over defined periods. researchgate.netunit.no The concentration of intact this compound is monitored over time using a validated analytical method. Significant degradation (e.g., >15% loss) would indicate instability under the tested conditions. researchgate.net Studies on similar deuterated synthetic cannabinoids have shown varying stabilities depending on the compound and matrix, highlighting the importance of empirical stability assessments for each specific internal standard and application. researchgate.netnih.gov
Best Practices in Quality Control and Quality Assurance for Analytical Research Data
Quality Control (QC) and Quality Assurance (QA) are integral components of analytical research to ensure the reliability, integrity, and traceability of data. ct.gov When utilizing this compound as an internal standard, best practices in QC/QA include the regular analysis of QC samples, participation in proficiency testing programs, and maintaining comprehensive documentation.
Routine analysis of QC samples at different concentration levels throughout an analytical run helps monitor the performance of the method and the instrument. lcms.czuniroma1.it By comparing the measured concentrations of QC samples to their expected values, laboratories can assess the accuracy and precision of the analysis and identify potential issues such as drift or bias. uniroma1.it Control charts, such as Shewhart charts, can be used to visualize QC data and monitor trends over time. uniroma1.it
Using this compound as an internal standard is a key QC measure itself, as it helps to correct for variations that could otherwise impact the accuracy of the results. ct.gov Additionally, method blanks and matrix blanks are analyzed to check for contamination. ct.gov
Participation in external proficiency testing programs, where a laboratory's performance is evaluated by analyzing samples with unknown concentrations provided by an external body, is another crucial aspect of QA. This provides an independent assessment of the laboratory's capabilities and the reliability of its methods employing internal standards like this compound.
Maintaining detailed records of all analytical procedures, sample information, instrument maintenance, calibration data, QC results, and personnel training is fundamental for ensuring data traceability and quality assurance. ct.gov These practices collectively contribute to the generation of high-quality, defensible analytical data when employing this compound as an internal standard.
Mechanistic Investigations of Jwh 180 Metabolism Using Deuterated Analogs
In Vitro Biotransformation Studies with JWH-180-d7 as a Mechanistic Probe
While direct studies utilizing this compound specifically to elucidate the metabolic mechanisms of JWH-180 were not found in the consulted literature, deuterated analogs are theoretically useful in such investigations. By tracking the fate of deuterium (B1214612) atoms at specific positions within the molecule, researchers can infer which parts of the molecule are targeted by metabolic enzymes and potentially identify specific enzymatic pathways. For instance, if a metabolic reaction involves the cleavage of a carbon-hydrogen bond at a deuterated position, a kinetic isotope effect might be observed, or the loss of the deuterium label in the metabolite can confirm the site of metabolism. However, the available information primarily discusses the use of deuterated synthetic cannabinoids, such as JWH-018-d9 or JWH-073-d7, as internal standards for the quantification of parent compounds and metabolites in biological samples using techniques like LC-MS/MS nih.govcaymanchem.comresearchgate.net. This application, while crucial for accurate measurement, differs from using a deuterated analog to mechanistically probe the metabolic process itself.
The broader understanding of JWH-180 metabolism is largely derived from in vitro studies using human liver microsomes and other enzyme systems, as discussed in the following subsections.
Utilization of Hepatic Microsomal Systems for Phase I Metabolism Elucidation
Hepatic microsomal systems are widely used in drug metabolism studies to investigate Phase I biotransformations, which are primarily catalyzed by cytochrome P450 (CYP) enzymes frontiersin.orgnih.gov. Studies on JWH-180 and related synthetic cannabinoids like JWH-018 have utilized human liver microsomes (HLMs) to identify initial metabolic steps researchgate.netmdpi.commdpi.comresearchgate.netdiva-portal.orgnih.govnih.gov. These studies have revealed that Phase I metabolism of these compounds is extensive and involves various oxidative reactions.
Identification of Specific Cytochrome P450 Isoforms Involved in JWH-180 Metabolism
Research on synthetic cannabinoids, including JWH-018 (a closely related analog of JWH-180), indicates the involvement of several CYP isoforms in their oxidative metabolism nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netdshs-koeln.dewikipedia.org. While specific data for JWH-180 is less detailed in the provided results, studies on JWH-018 have identified CYP1A2 and CYP2C9 as major contributors to its metabolism nih.govresearchgate.netdshs-koeln.de. Other CYP enzymes, such as CYP2D6, CYP2C19, CYP3A4, and CYP3A5, have also been implicated in the metabolism of various synthetic cannabinoids frontiersin.orgwikipedia.org. The specific contribution of each isoform can vary depending on the particular synthetic cannabinoid structure.
Characterization of Hydroxylation, N-Dealkylation, and Carbonyl Reduction Pathways
Phase I metabolism of JWH-180 and similar naphthoylindoles primarily involves hydroxylation, N-dealkylation, and potentially carbonyl reduction mdpi.comresearchgate.netdiva-portal.orgnih.govnih.govpsu.edufrontiersin.org.
Hydroxylation: This is a major metabolic pathway, occurring at various positions on the molecule, including the alkyl side chain, the indole (B1671886) ring system, and the naphthalene (B1677914) ring system mdpi.comresearchgate.netdiva-portal.orgnih.govpsu.edufrontiersin.org. Hydroxylation of the alkyl side chain, particularly at the ω (terminal) and ω-1 positions, is commonly observed nih.govpsu.edu.
N-Dealkylation: Cleavage of the alkyl chain from the nitrogen atom of the indole ring is another significant metabolic route mdpi.comdiva-portal.orgnih.govpsu.edufrontiersin.org. This process is often followed by further metabolism of the resulting N-dealkylated product, such as hydroxylation psu.edu.
Carbonyl Reduction: While less frequently highlighted for JWH-180 specifically in the provided results, carbonyl reduction can occur in the metabolism of some synthetic cannabinoids, transforming the ketone group into a hydroxyl group mdpi.com. The extent of this pathway for JWH-180 is not explicitly detailed in the search results.
These Phase I reactions introduce polar functional groups, making the metabolites more water-soluble and ready for subsequent Phase II conjugation.
Application of Cytosolic Fraction Incubation Systems for Phase II Conjugation Pathway Analysis
Cytosolic fractions of liver cells contain enzymes responsible for Phase II metabolism, which involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) nih.govpsu.edu. These conjugation reactions further increase the water solubility of the compounds, facilitating their excretion from the body.
Assessment of Glucuronidation and Sulfation Metabolites
Glucuronidation is a major Phase II metabolic pathway for JWH-180 metabolites, as observed for the closely related JWH-018 diva-portal.orgnih.govdshs-koeln.depsu.edu. Hydroxylated metabolites, in particular, are extensively conjugated with glucuronic acid, leading to the formation of glucuronides that are readily excreted in urine diva-portal.orgdshs-koeln.depsu.edu. Enzymes from the UDP-glucuronosyltransferase (UGT) family, including UGT1A9, UGT1A1, and UGT2B7, have been implicated in the glucuronidation of JWH-018 metabolites dshs-koeln.de. Sulfation, the conjugation with sulfate, is another Phase II pathway that can occur for synthetic cannabinoids, although it appears to be less prevalent than glucuronidation for JWH-018 based on the provided information diva-portal.orgdshs-koeln.de.
Integrated Metabolite Profiling using Primary Hepatocyte Cultures and this compound
In vitro models, such as primary hepatocyte cultures, are valuable tools for predicting the metabolic pathways of xenobiotics, including synthetic cannabinoids. These models offer a system that mimics in vivo hepatic metabolism, allowing for the identification of a wide range of Phase I and Phase II metabolites. Studies on the metabolism of synthetic cannabinoids like AKB-48 and MN-18 have successfully utilized human hepatocytes to identify numerous phase I and phase II metabolites, including hydroxylated and glucuronidated products. frontiersin.orgnih.gov The use of deuterated analogs, such as this compound, in hepatocyte incubations is crucial for distinguishing metabolites formed from the parent compound from endogenous compounds or background noise during mass spectrometric analysis. While specific detailed findings for this compound in hepatocyte cultures were not extensively available in the provided snippets, the general application of this technique to related synthetic cannabinoids frontiersin.orgnih.gov and the mention of using d7 in liver studies googleapis.com indicate its relevance. This approach allows for integrated metabolite profiling, providing a comprehensive picture of the metabolic transformations that JWH-180 undergoes in the liver.
In Vivo Metabolic Fate Determination in Preclinical Animal Models (non-human)
Preclinical animal models, such as rats and mice, are widely used to investigate the in vivo metabolic fate of synthetic cannabinoids. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) processes in a living organism, complementing in vitro findings. frontiersin.orgmdpi.com Studies on synthetic cannabinoids like JWH-018, JWH-175, and JWH-073 in rats and mice have demonstrated the extensive metabolism these compounds undergo, leading to a variety of metabolites detected in biological samples such as plasma, urine, and hair. frontiersin.orgmdpi.comnih.govresearchgate.net Animal models are considered valuable for predicting human metabolic responses, although differences in metabolic pathways between species can exist. frontiersin.orgmdpi.com The use of deuterated this compound in these in vivo studies can aid in tracking the parent compound and its metabolites, providing clearer data on their distribution and elimination kinetics.
Advanced Strategies for Metabolite Identification and Structural Elucidation in Animal Tissues
Identifying and elucidating the structures of metabolites in complex biological matrices from animal tissues requires advanced analytical strategies. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS), and high-resolution mass spectrometry (LC-HRMS) are indispensable for this purpose. frontiersin.orgnih.govmdpi.comnih.govkcl.ac.uk These methods allow for the separation of complex mixtures and provide detailed structural information about the detected metabolites based on their fragmentation patterns. The use of deuterated analogs like this compound can significantly improve metabolite identification by providing characteristic isotopic patterns in mass spectra, confirming the origin of metabolites from the administered compound. The rapid and extensive metabolism of synthetic cannabinoids poses a challenge, making sensitive and selective analytical methods crucial for comprehensive metabolite profiling. frontiersin.org
Quantitative Analysis of Deuterated JWH-180 and its Metabolites in Animal Biospecimens
Quantitative analysis of this compound and its metabolites in animal biospecimens is essential for pharmacokinetic studies and for correlating exposure levels with observed effects. Mass spectrometry-based methods, often coupled with chromatography (LC-MS/MS, GC-MS), are the primary techniques used for quantification. nih.govkcl.ac.uk Deuterated internal standards, such as this compound or deuterated metabolites, are critical for accurate quantification. acs.orgcaymanchem.com These isotopically labeled standards behave similarly to the non-labeled analytes during sample preparation and analysis, compensating for potential variations in recovery and matrix effects. The use of a deuterated analog of the parent compound, like this compound, allows for the precise quantification of the remaining parent drug and the formation of its various metabolites in different animal biospecimens like plasma, urine, and tissues. frontiersin.orgnih.gov While specific quantitative data for this compound was not provided, the principle of using deuterated standards for quantitative analysis of synthetic cannabinoids and their metabolites in biological samples is well-established. frontiersin.orgnih.govkcl.ac.ukacs.orgcaymanchem.com
Investigation of Kinetic Isotope Effects (KIE) on Metabolic Pathways of JWH-180 Analogs
Kinetic isotope effects (KIEs) can be investigated using deuterated analogs to gain insights into the rate-limiting steps of enzymatic reactions involved in the metabolism of JWH-180. Replacing a hydrogen atom with its heavier isotope, deuterium, can slow down a reaction if the breaking of the carbon-hydrogen (or carbon-deuterium) bond is involved in the rate-determining step. acs.orgnih.govnih.gov This difference in reaction rate between the non-deuterated and deuterated compound is known as a kinetic isotope effect. Applying KIE studies to JWH-180 and its deuterated analogs, such as this compound (where deuterium atoms are placed at specific metabolically labile positions), can help identify which metabolic pathways are limited by C-H bond cleavage. acs.orgnih.govnih.gov This information is valuable for understanding the enzymatic mechanisms involved, particularly those mediated by cytochrome P450 enzymes, which are known to be involved in JWH-180 metabolism. caymanchem.com While specific KIE data for this compound was not found, the principle of using deuteration to study KIEs in drug metabolism is a recognized approach. acs.orgnih.govnih.govresearchgate.net
Pharmacological Characterization of Jwh 180 and Analytical Applications of Jwh 180 D7
In Vitro Cannabinoid Receptor Binding Affinity Studies for JWH-180
In vitro studies have investigated the binding affinity of JWH-180 to cannabinoid receptors. These studies are crucial for understanding the initial interaction between the compound and its biological targets.
Competitive Radioligand Binding Assays at CB1 and CB2 Receptors
Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. These assays involve using a radiolabeled ligand that is known to bind to the receptor and observing how effectively the test compound (JWH-180 in this case) competes with the radiolabeled ligand for binding sites on membrane preparations expressing the receptors. acs.orgnih.govnih.gov
Research indicates that JWH-180 exhibits binding affinity for both CB1 and CB2 receptors. One study reported Ki values of 26 nM for the CB1 receptor and 9.6 nM for the CB2 receptor. caymanchem.com This suggests that JWH-180 has a higher binding affinity for the CB2 receptor compared to the CB1 receptor.
For comparison, JWH-018, a closely related naphthoylindole synthetic cannabinoid, has been reported to have Ki values of 9.0 ± 5.00 nM at CB1 and 2.94 ± 2.65 nM at CB2 receptors, indicating some selectivity for CB2. wikipedia.org Another study comparing JWH-175 and JWH-018 found that JWH-018 had similar affinity for both CB1 and CB2 receptors with a selectivity index of 0.9, while JWH-175 showed greater affinity for human CB1 receptors than for human CB2 receptors. mdpi.com
Quantitative Receptor Occupancy Measurements in Membrane Preparations
Quantitative receptor occupancy measurements in membrane preparations provide information on the proportion of receptors bound by a ligand at a given concentration. These studies complement binding affinity data by demonstrating the extent to which a compound can occupy receptors. Membrane preparations from cells expressing human or mouse CB1 and CB2 receptors are commonly used for these assays. mdpi.comunife.itnih.govfrontiersin.orgresearchgate.net While specific quantitative receptor occupancy data for JWH-180 was not explicitly found in the search results, the reported Ki values from competitive binding assays performed using membrane preparations indirectly reflect the potential for receptor occupancy. caymanchem.com Studies on other synthetic cannabinoids like JWH-073, JWH-081, and JWH-210 have utilized competitive binding assays with membrane preparations to determine Ki values, which are indicative of receptor affinity and thus potential occupancy. biomolther.org
Functional Receptor Activity Assays (In Vitro) for JWH-180
Beyond just binding, functional assays assess whether a compound activates the receptor and initiates downstream signaling pathways. JWH-180 is known to act as an agonist at cannabinoid receptors. wikipedia.org
G-Protein Coupled Receptor (GPCR) Signaling Transduction Studies (e.g., [35S]GTPγS binding)
Cannabinoid receptors are G protein-coupled receptors (GPCRs). mdpi.com Agonist binding to GPCRs can stimulate the exchange of GDP for GTP on the Gα subunit, a process that can be measured using [35S]GTPγS binding assays. mdpi.com This assay directly assesses the ability of a compound to activate G proteins coupled to the receptor.
Studies on JWH-018, a related compound, have utilized [35S]GTPγS binding assays to characterize its intrinsic efficacy at CB1 receptors, showing it can act as a full agonist. plos.org While specific [35S]GTPγS binding data for JWH-180 was not detailed, the agonistic activity of JWH-180 implies its ability to induce G protein signaling upon binding to CB1 and CB2 receptors. caymanchem.comwikipedia.org Research on other synthetic cannabinoids has also employed this method to evaluate G protein activation. nih.govcore.ac.uknih.gov
Analysis of Intracellular Cyclic AMP (cAMP) Modulation
Activation of CB1 and CB2 receptors, which are primarily coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govmdpi.com Assays measuring the modulation of cAMP levels are used to assess the functional consequence of receptor activation.
Studies on synthetic cannabinoids, including JWH-018, have measured their effects on forskolin-stimulated cAMP accumulation in cells expressing cannabinoid receptors. mdpi.comnih.gov JWH-018 has been shown to inhibit forskolin-induced cAMP levels, consistent with Gi/o protein activation. mdpi.comnih.gov The agonistic nature of JWH-180 suggests it would similarly modulate intracellular cAMP levels through its interaction with CB1 and CB2 receptors. caymanchem.comwikipedia.org
Utilization of JWH-180-d7 as a Calibrator for Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Non-Human Systems
This compound is a deuterium-labeled analog of JWH-180. caymanchem.com Deuterium (B1214612) labeling involves replacing hydrogen atoms with deuterium isotopes. This modification typically does not significantly alter the compound's chemical and pharmacological properties but increases its mass. This mass difference is exploited in analytical techniques, particularly mass spectrometry.
Deuterated internal standards like this compound are widely used in quantitative analysis for pharmacokinetic (PK) and pharmacodynamic (PD) studies in non-human systems. caymanchem.com In these studies, a known amount of the deuterated analog (calibrator/internal standard) is added to biological samples (e.g., plasma, urine, tissue homogenates) along with the non-labeled compound (analyte, JWH-180). During sample processing and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated standard behaves very similarly to the analyte, compensating for potential variations in extraction efficiency, ionization, and detection. This allows for accurate quantification of the non-labeled compound in the biological matrix.
While the search results did not provide specific examples of this compound being used as a calibrator in published PK/PD studies, the principle of using deuterated synthetic cannabinoids as internal standards for quantification in biological samples is well-established in forensic and research settings. For instance, a deuterated metabolite of JWH-073 (JWH 073 6-hydroxyindole (B149900) metabolite-d7) is explicitly marketed for use as an internal standard for the quantification of the non-labeled metabolite by GC- or LC-MS. caymanchem.com This highlights the general application of deuterated synthetic cannabinoids, including this compound, as analytical tools in research involving non-human systems to ensure accurate and reliable quantification of the parent compound and its metabolites.
Data Tables:
While detailed quantitative data specifically for JWH-180 across all assay types were not consistently available in the provided snippets, the following table summarizes the available binding affinity data for JWH-180 and related compounds mentioned:
| Compound | Target Receptor | Ki (nM) | Source |
| JWH-180 | CB1 | 26 | caymanchem.com |
| JWH-180 | CB2 | 9.6 | caymanchem.com |
| JWH-018 | CB1 | 9.0 ± 5.00 | wikipedia.org |
| JWH-018 | CB2 | 2.94 ± 2.65 | wikipedia.org |
| JWH-018 | CB1 (mouse) | 15.29 ± 4.5 | plos.org |
| JWH-018 | CB1 (human) | 9.0 | nih.gov |
| JWH-018 | CB2 (human) | 2.9 | nih.gov |
| JWH-175 | CB1 (human) | 25.8 ± 1.9 | mdpi.com |
| JWH-175 | CB2 (human) | 14 (selectivity index) | mdpi.com |
| JWH-175 | CB1 (mouse) | 5.77-fold lower than JWH-018 | mdpi.com |
Note: Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. Lower Ki values indicate higher affinity.
Detailed Research Findings:
The research findings indicate that JWH-180 is a synthetic cannabinoid with affinity for both CB1 and CB2 receptors, showing a preference for CB2 in one study. caymanchem.com Its agonistic activity suggests it can activate downstream signaling pathways mediated by these GPCRs, such as the modulation of G protein activity and inhibition of cAMP accumulation, similar to other well-characterized synthetic cannabinoids like JWH-018. caymanchem.comwikipedia.orgmdpi.comnih.govnih.gov
This compound, as a deuterated analog, is primarily utilized in analytical methodologies, particularly in conjunction with mass spectrometry, to accurately quantify JWH-180 in biological samples for pharmacokinetic and pharmacodynamic research in non-human systems. caymanchem.com
Forensic and Toxicological Research Applications of Jwh 180 D7 As a Reference Standard
Standardization of Analytical Methods in Forensic Toxicology Laboratories
The accurate and reliable detection and quantification of synthetic cannabinoids in forensic toxicology laboratories are paramount for legal and medical purposes. The use of internal standards, such as deuterated analogs like JWH-180-d7, is a cornerstone of method standardization. Internal standards are added to samples at a known concentration before extraction and analysis. They behave similarly to the target analyte during sample preparation and analysis, compensating for potential variations in recovery, matrix effects, and instrument response. This leads to more accurate and reproducible results.
Role in the Production of Certified Reference Materials (CRMs)
Certified Reference Materials (CRMs) are essential for validating analytical methods and ensuring the accuracy of measurements. CRMs are materials accompanied by a certificate that provides one or more specified property values with associated uncertainties and traceability. caymanchem.comsigmaaldrich.com Deuterated synthetic cannabinoids, including analogs relevant to this compound, are integral components in the production of CRMs for forensic toxicology. caymanchem.comcaymanchem.com These CRMs are manufactured and tested under stringent quality standards, such as ISO/IEC 17025 and ISO 17034, ensuring their suitability as quantitative analytical reference standards. caymanchem.comsigmaaldrich.comcaymanchem.com The use of deuterated standards in CRMs provides a traceable benchmark for the quantification of synthetic cannabinoids in various matrices.
Research into the Chemical Stability and Degradation Kinetics of Synthetic Cannabinoids in Stored Matrices
Understanding the chemical stability and degradation kinetics of synthetic cannabinoids in different stored matrices (e.g., biological fluids, seized materials) is vital for interpreting analytical results, especially in retrospective investigations. Deuterated analogs like this compound can be used in research studies to track the degradation of their non-deuterated counterparts. By spiking matrices with known concentrations of both the target analyte and its deuterated analog, researchers can monitor the relative decrease in the parent compound over time under various storage conditions (temperature, light, pH, etc.). Since the deuterated analog is expected to undergo similar degradation pathways as the non-deuterated compound, the ratio of the two can help differentiate between pre-analytical degradation and actual concentrations at the time of sample collection. Studies have shown that the stability of synthetic cannabinoids can vary depending on their chemical structure and the matrix they are stored in. nih.gov
Application of this compound in Methodologies for Novel Synthetic Cannabinoid Detection and Quantification
The landscape of novel psychoactive substances (NPS), including synthetic cannabinoids, is constantly evolving with new compounds emerging regularly. researchgate.net The development of analytical methodologies for the detection and quantification of these novel substances is a continuous challenge for forensic laboratories. researchgate.netnih.gov Deuterated internal standards, including this compound and other relevant deuterated synthetic cannabinoids, are indispensable in developing and validating these new methods, particularly those utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govcaymanchem.comunodc.orgfda.gov.tw They allow for accurate quantification even when dealing with complex matrices and potential matrix effects. nih.govunodc.org The use of a panel of deuterated internal standards covering various structural classes of synthetic cannabinoids can improve the robustness and applicability of methods for detecting and quantifying novel analogs. fda.gov.twrestek.com
Utility in External Quality Assessment Schemes for Analytical Laboratories (Research Context)
External Quality Assessment (EQA) schemes, also known as proficiency testing, are programs where a set of samples is sent to participating laboratories for analysis to assess their performance and the accuracy of their results. nih.govaurevia.commdpi.com In a research context, deuterated synthetic cannabinoids, including this compound, can be incorporated into EQA samples. This allows researchers organizing the schemes to evaluate the capabilities of laboratories in accurately identifying and quantifying synthetic cannabinoids using appropriate internal standardization techniques. mdpi.comnih.gov The data generated from such EQA schemes can provide valuable insights into the state of analytical performance across multiple laboratories, identify common challenges, and inform the development of best practices and training programs. While the provided search results discuss EQAS for various analytical tests, the principle of using reference standards, including potentially deuterated ones, to assess laboratory performance is directly applicable to synthetic cannabinoid analysis in a research setting. mdpi.comnih.gov
Emerging Research Directions and Methodological Challenges for Jwh 180 D7
Challenges in Synthesis, Purity Assessment, and Long-Term Stability of Deuterated Reference Standards
The synthesis of deuterated reference standards for novel psychoactive substances (NPS), including synthetic cannabinoids like JWH-180-d7, presents significant challenges. Acquiring reference materials for the rapidly emerging array of NPS is costly and time-consuming, and commercially available libraries can quickly become outdated mdpi.com. The synthesis of these standards, particularly deuterated versions, requires specialized expertise and methodologies to ensure the deuterium (B1214612) atoms are incorporated at the desired positions and with high isotopic enrichment cerilliant.com. Achieving high chemical purity is also paramount for analytical standards (>98% is often required) .
Specific challenges in the synthesis of deuterated synthetic cannabinoids have been noted, such as problematic and low-yielding key acylation steps in some traditional methods, although optimized procedures using different reagents have shown improved yields cerilliant.com. Ensuring high isotopic purity is crucial for the effectiveness of a deuterated standard as an internal standard, and this requires rigorous analytical validation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . MS can confirm the molecular ion peak with the expected mass shift corresponding to the incorporated deuterium atoms and reveal the isotopic distribution cerilliant.com. NMR spectroscopy can verify the specific sites of deuteration by the absence of proton signals in characteristic regions of the spectrum .
Beyond synthesis and initial purity assessment, the long-term stability of deuterated reference standards is a critical consideration. Standards must maintain their chemical and isotopic integrity over extended periods when stored under recommended conditions (e.g., -20°C) caymanchem.com. Degradation or exchange of deuterium atoms with hydrogen could compromise their accuracy as internal standards. While some deuterated standards have demonstrated good stability (e.g., ≥ 4 years for Δ8-THC-d9) caymanchem.com, the stability of specific compounds like this compound needs to be empirically determined and monitored. The lipophilic nature of synthetic cannabinoids might also influence their stability and storage requirements unodc.org.
Integration of Computational Chemistry with Experimental Data for Enhanced Understanding
Computational chemistry plays an increasingly important role in understanding the properties of NPS and guiding analytical and synthetic efforts mdpi.com. For compounds like this compound, computational methods can complement experimental data in several ways.
While direct examples for this compound were not prominent in the search results, the general application of computational chemistry to NPS includes predicting structure-activity relationships, understanding metabolic pathways, and simulating spectroscopic properties mdpi.comresearchgate.net. For deuterated standards, computational chemistry can be used to predict the effect of deuterium incorporation on molecular properties, such as retention time in chromatography or fragmentation patterns in mass spectrometry. This can aid in method development and the interpretation of experimental data.
Furthermore, computational modeling can assist in designing more efficient synthesis routes for deuterated standards by predicting reaction outcomes and optimizing conditions. The integration of predicted data from computational chemistry with experimental data obtained from techniques like GC-MS and LC-MS can enhance the confidence in the identification and quantification of JWH-180 and its deuterated analog, this compound. This integrated approach can be particularly valuable when dealing with novel or less characterized synthetic cannabinoids.
Development of Novel Isotopic Labeling Strategies for Emerging NPS
The continuous emergence of new synthetic cannabinoids necessitates the ongoing development of analytical reference standards, including isotopically labeled versions. As the structures of NPS evolve, so must the strategies for their isotopic labeling to ensure the availability of appropriate internal standards for analytical testing.
Deuteration is a common and effective isotopic labeling strategy for synthetic cannabinoids, as seen with JWH-018-d9 and JWH-073-d7 caymanchem.comuq.edu.auresearchgate.netunodc.org. The placement of deuterium atoms is typically chosen to minimize potential back-exchange with hydrogen and to ensure the label is retained throughout the analytical process and, importantly, in relevant metabolites if the standard is intended for metabolite quantification cerilliant.com. For this compound, the deuterium atoms are strategically placed to serve as a stable internal standard for JWH-180.
The challenge lies in rapidly developing and implementing labeling strategies for entirely new structural classes of NPS as they appear on the market. This requires a proactive approach, often involving monitoring emerging trends and anticipating potential new structures caymanchem.com. Novel labeling strategies might explore the incorporation of other stable isotopes, although deuterium is generally preferred due to its cost-effectiveness and minimal impact on chromatographic behavior compared to the non-labeled analog. Research in this area focuses on developing versatile and efficient synthetic routes that can be adapted to a variety of NPS scaffolds to produce labeled standards with high isotopic and chemical purity.
International Collaboration and Data Repositories for Analytical Reference Standard Development
Addressing the challenges posed by the evolving NPS landscape, including the need for deuterated reference standards like this compound, requires significant international collaboration and the establishment of comprehensive data repositories.
Organizations such as the United Nations Office on Drugs and Crime (UNODC) and the European Union Drugs Agency (EUDA) play crucial roles in monitoring the emergence of NPS and facilitating the sharing of information and resources among member states unodc.orgunodc.orgeuropa.eueuropa.euunodc.org. International collaboration enables the pooling of expertise and resources for the synthesis and characterization of reference standards, which can be particularly challenging for individual laboratories unodc.orggov.scot.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
